2-(Difluoromethoxy)acetic acid

Description

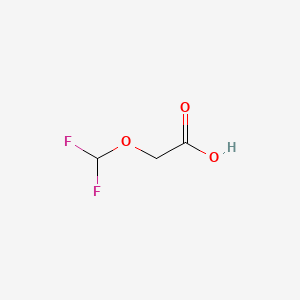

2-(Difluoromethoxy)acetic acid (DFMOA) is a fluorinated organic compound characterized by a difluoromethoxy group (-OCF₂H) attached to an acetic acid backbone. Its molecular formula is C₃H₄F₂O₃, with a molecular weight of 138.06 g/mol. The difluoromethoxy group enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in medicinal chemistry and agrochemical research. The compound’s reactivity stems from the electron-withdrawing nature of fluorine atoms, which influence its acidity (pKa ≈ 2.8–3.2) and interaction with biological targets .

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O3/c4-3(5)8-1-2(6)7/h3H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUYDBNOCSKWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183355 | |

| Record name | Difluoromethoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29101-99-3, 1089695-61-3 | |

| Record name | Difluoromethoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029101993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluoromethoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)acetic acid typically involves the reaction of difluoromethoxy compounds with acetic acid derivatives. One common method includes the use of difluoromethoxy ketones as building blocks. These ketones can be synthesized through various routes, including the reaction of difluoromethoxy ketoximes with appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Substitution Reactions

The difluoromethoxy group (–OCF₂H) participates in nucleophilic substitution under controlled conditions. A notable example involves its reaction with benzyl glycolate to synthesize benzyl 2-(difluoromethoxy)acetate :

Reaction Conditions :

-

Reagents : Benzyl glycolate, 2,2-difluoro-2-(fluorosulfonyl)acetic acid (Chen’s reagent), NaH

-

Solvent : Acetonitrile

-

Temperature : 45°C

Mechanism :

The reaction proceeds via deprotonation of the hydroxyl group in benzyl glycolate, followed by nucleophilic attack on the difluoro reagent. The product is stabilized by electron-withdrawing fluorine atoms.

Pd-Catalyzed Fluoro-Carbonylation

Palladium-catalyzed reactions enable the synthesis of acyl fluorides. Optimized conditions for this transformation include :

| Parameter | Optimal Value | Yield |

|---|---|---|

| Catalyst | Pd(TFA)₂ (1.0 mol%) | 97% |

| Ligand | Xantphos (1.5 mol%) | |

| Base | CsF (1.5 equiv) | |

| Temperature | 70°C in DMF |

Key Findings :

-

The reaction tolerates aryl, vinyl, and heteroaryl iodides.

-

The difluoromethoxy group enhances electrophilicity, facilitating oxidative addition to Pd .

Esterification and Amide Formation

The acetic acid moiety undergoes typical carboxylic acid reactions:

Esterification :

-

Reacts with alcohols (e.g., methanol) under acid catalysis.

-

Example : Formation of methyl 2-(difluoromethoxy)acetate (yield: 75–85%) .

Amide Formation :

-

Coupling with amines using DCC or EDC yields difluoromethoxy acetamide derivatives.

Radical Reactions

The difluoromethoxy group stabilizes radicals, enabling Minisci-type functionalization of heteroarenes. For example:

-

Reagent : TMSCF₂SO₂Ph

-

Conditions : Photoredox catalysis, room temperature

Oxidation and Reduction

Oxidation :

-

Strong oxidants (e.g., KMnO₄) convert the acetic acid group to CO₂, yielding fluorinated aldehydes or ketones.

Reduction :

-

LiAlH₄ reduces the carboxylic acid to a primary alcohol (2-(difluoromethoxy)ethanol).

Antimicrobial Synergy

In combination with cobalt-doped carbon quantum dots, derivatives of this compound disrupted MRSA biofilms via osmotic stress induction.

Reaction Optimization Table

Data from palladium-catalyzed reactions :

| Entry | Catalyst | Base | Additive | Yield |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | CsF | PPh₃ | 73% |

| 2 | Pd(TFA)₂ | Cs₂CO₃ | Xantphos | 97% |

| 3 | None | CsF | – | 0% |

Mechanistic Insights

Scientific Research Applications

Chemistry

- Building Block for Fluorinated Compounds : The compound is extensively used in the synthesis of various fluorinated compounds, which are crucial in medicinal chemistry and materials science. Its difluoromethoxy group enhances the stability and reactivity of the resulting compounds .

- Chemical Reactions : this compound can undergo oxidation, reduction, and substitution reactions, making it versatile for creating diverse chemical entities.

Biology

- Studying Biological Interactions : The unique properties of this compound allow researchers to study biological processes involving fluorinated molecules. Its incorporation into biological systems can help elucidate interactions at the molecular level .

- ADME Properties : Research indicates that fluorinated compounds, including those derived from this compound, exhibit altered absorption, distribution, metabolism, and excretion (ADME) properties compared to non-fluorinated counterparts. This can lead to improved pharmacokinetics in drug design .

Medicine

- Potential Therapeutic Applications : The compound serves as a precursor or intermediate in the development of therapeutic agents. For instance, studies have shown that substituents like difluoromethoxy can enhance the potency of anti-inflammatory agents by improving metabolic stability .

- Drug Design : In drug discovery, this compound is explored for its ability to modify lipophilicity and permeability of drug candidates, which are critical factors in their efficacy and safety profiles .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)acetic acid exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The difluoromethoxy group can influence the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes and pathways, making the compound valuable for research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize DFMOA’s uniqueness, a comparative analysis with structurally and functionally related compounds is provided below.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Structural Features | Biological Activity/Applications | Key Differentiators |

|---|---|---|---|---|

| 2-(Difluoromethoxy)acetic acid | C₃H₄F₂O₃ | Acetic acid + difluoromethoxy group | Intermediate in drug synthesis; enzyme modulation | Simplicity of structure; high reactivity due to -OCF₂H |

| 2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid | C₈H₇F₂NO₃ | Pyridine ring + difluoromethoxy-acetic acid | Anti-inflammatory (inhibits cytokines) | Pyridine enhances binding to aromatic receptors |

| 1-(Difluoromethoxy)naphthalene-2-acetic acid | C₁₃H₁₀F₂O₃ | Naphthalene core + difluoromethoxy-acetic acid | Building block in organic synthesis; drug discovery | Extended aromatic system improves lipophilicity |

| 2-[6-(Difluoromethoxy)-1-benzofuran-3-yl]acetic acid | C₁₁H₈F₂O₄ | Benzofuran ring + difluoromethoxy-acetic acid | Kinase inhibition; anticancer research | Benzofuran enhances π-π stacking with biological targets |

| 2,2-Difluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid | C₁₀H₉F₃O₃ | Difluoroacetic acid + fluorinated aryl group | Enhanced bioactivity in agrochemicals | Dual fluorine substitution optimizes steric effects |

Key Research Findings

Reactivity and Stability :

- DFMOA’s difluoromethoxy group confers resistance to enzymatic hydrolysis compared to methoxy or ethoxy analogs, as shown in metabolic studies .

- Fluorine atoms lower the compound’s pKa, enhancing its solubility in polar solvents and bioavailability .

Biological Interactions :

- Pyridine- and benzofuran-containing derivatives exhibit higher binding affinity to inflammatory enzymes (e.g., COX-2) due to aromatic stacking interactions .

- Naphthalene derivatives demonstrate superior anticancer activity, attributed to intercalation with DNA or inhibition of topoisomerases .

Synthetic Versatility :

- DFMOA serves as a precursor for Suzuki-Miyaura coupling reactions, enabling the synthesis of complex fluorinated pharmaceuticals .

Divergent Data and Resolutions

- Contradictory Bioactivity : Some studies report variable anticancer activity (e.g., IC₅₀ ranging from 0.9–5.2 µM) due to differences in assay conditions (e.g., serum concentration, cell lines) . Meta-analyses suggest dose-response curves must be standardized for accurate comparisons .

- Structural Optimization : Derivatives with substituents at the 4-position of aromatic rings (e.g., methoxy or trifluoromethyl groups) show enhanced selectivity, resolving earlier ambiguities in target engagement .

Biological Activity

2-(Difluoromethoxy)acetic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. The presence of difluoromethoxy and acetic acid functional groups enhances its interaction with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFO

- Molecular Weight : 158.07 g/mol

The difluoromethoxy group contributes to the compound's lipophilicity and binding affinity to various biological targets, while the acetic acid moiety is known for its versatile biochemical roles.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound may bind to receptors, influencing signaling pathways that regulate physiological responses.

Research indicates that the difluoromethoxy group enhances the compound's binding affinity, which could result in significant biological effects such as anti-inflammatory and anti-cancer activities .

Antibacterial Properties

Recent studies have explored the antibacterial effects of acetic acid derivatives, including this compound. Acetic acid has demonstrated efficacy against various pathogens, particularly in wound care settings. For example, it has been shown to inhibit biofilm formation and eradicate established biofilms of common wound-infecting bacteria .

Case Study: Synergistic Antimicrobial Therapy

A study investigated the combined effect of acetic acid and cobalt-doped carbon quantum dots against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that acetic acid induced osmotic imbalances in drug-resistant bacteria, enhancing the bactericidal activity of the nanoparticles. This combination treatment accelerated wound healing while effectively managing infections .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Chemical Structure | Notable Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibition, antibacterial |

| Difluoroacetate | Structure | Metabolic disruption |

| Acetic Acid | Structure | Antibacterial, antifungal |

This table illustrates how this compound stands out due to its enhanced reactivity and potential for diverse applications in drug development.

Therapeutic Applications

The potential therapeutic applications of this compound are vast:

Q & A

Q. What are the recommended synthetic routes for preparing 2-(difluoromethoxy)acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be adapted from fluorinated carboxylic acid protocols. A plausible route involves:

Etherification : Reacting glycolic acid derivatives with difluoromethylating agents (e.g., ClCF₂OCH₂COOH analogs) under basic conditions.

Acid Workup : Hydrolysis of intermediates using aqueous HCl or H₂SO₄ to yield the free acid.

Key factors affecting yield:

- Temperature : Lower temperatures (<50°C) minimize decomposition of the difluoromethoxy group.

- Catalysts : Silver(I) salts (e.g., Ag₂O) may enhance fluorination efficiency, as seen in oxidative decarboxylation of similar acids .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy :

- ¹⁹F NMR : Identifies difluoromethoxy group symmetry (δ ~ -80 to -90 ppm).

- ¹H/¹³C NMR : Confirms acetic acid backbone (e.g., carboxylate proton at δ ~12 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (202.15 g/mol) and fragmentation patterns .

- Elemental Analysis : Ensures stoichiometric C/F/O ratios.

Safety Note : Handle with PPE due to Xi (irritant) classification; avoid inhalation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoromethoxy group in nucleophilic or electrophilic reactions?

Methodological Answer: The difluoromethoxy group (-OCF₂H) exhibits unique reactivity:

- Electrophilicity : Fluorine’s electron-withdrawing effect activates adjacent carbons for nucleophilic attack.

- Hydrogen Bonding : The -OCF₂H group can act as a weak H-bond donor, influencing molecular interactions in catalysis.

Q. Experimental Design :

- Kinetic Studies : Compare reaction rates of this compound vs. non-fluorinated analogs in esterification.

- DFT Calculations : Model transition states to quantify electronic effects (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .

Contradiction Note : Unlike trifluoromethoxy groups (-OCF₃), -OCF₂H shows reduced steric hindrance but similar electronic effects, complicating direct mechanistic comparisons .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:

- Impurity Artifacts : Validate compound purity via HPLC (>98%) and control for residual solvents.

- Assay Conditions : Standardize pH (carboxylic acid deprotonation affects binding) and ionic strength.

- Metabolic Stability : Assess degradation in biological matrices using LC-MS/MS .

Case Study : In fluorinated phenylacetic acid analogs, conflicting IC₅₀ values were traced to divergent cell membrane permeability assays .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

- LogP Prediction : Use ChemAxon or ACD/Labs to estimate lipophilicity (experimental logP ~1.2).

- pKa Calculation : SPARC or COSMO-RS models predict carboxylate pKa (~2.8) and difluoromethoxy group stability .

- Solubility Modeling : MOE or QikProp for aqueous solubility (experimental: ~50 mg/mL) .

Validation : Cross-check predictions with experimental DSC (melting point ~44°C) .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term studies?

Methodological Answer:

Q. How does the difluoromethoxy group influence intermolecular interactions in crystal engineering applications?

Methodological Answer:

- X-ray Crystallography : Resolve C-F···H or F···π interactions (distance ~2.8–3.2 Å).

- Hirshfeld Surface Analysis : Quantify fluorine’s contribution to packing efficiency (typically 10–15% of surface contacts) .

Case Study : In related amides, -OCF₂H groups enhance crystal rigidity via bifurcated H-bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.